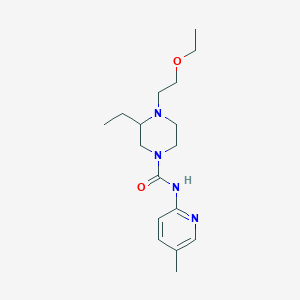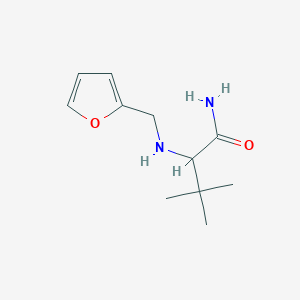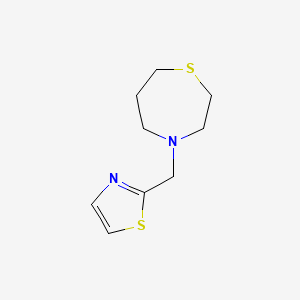
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
The exact mechanism of action of 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide is not fully understood, but it is believed to act through modulation of neurotransmitter systems and ion channels. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to interact with serotonin and dopamine receptors, as well as voltage-gated calcium channels and potassium channels.
Biochemical and Physiological Effects:
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cancer cell proliferation, neuroprotective effects, vasodilatory effects, and improved blood flow. 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has also been shown to modulate neurotransmitter systems and ion channels, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. However, one limitation is the lack of understanding of its exact mechanism of action, which may hinder further research and development.
未来方向
There are several future directions for research on 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide, including further exploration of its mechanism of action, optimization of its synthesis method, and development of more targeted and effective therapeutic applications. Additionally, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide may have potential applications in other fields, such as immunology and infectious diseases, which warrant further investigation.
合成方法
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide can be synthesized via a multi-step process that involves the condensation of 2-ethylpiperazine-1-carboxylic acid with 2-ethoxyethylamine, followed by the addition of 5-methylpyridin-2-ylamine. The resulting product is then purified through recrystallization to obtain 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide in its pure form.
科学研究应用
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and cardiovascular disease. In cancer research, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been found to have neuroprotective effects and alleviate symptoms of depression and anxiety. In cardiovascular disease, 4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide has been shown to have vasodilatory effects and improve blood flow.
属性
IUPAC Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O2/c1-4-15-13-21(9-8-20(15)10-11-23-5-2)17(22)19-16-7-6-14(3)12-18-16/h6-7,12,15H,4-5,8-11,13H2,1-3H3,(H,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRGGJMZWSNKTEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CCOCC)C(=O)NC2=NC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-ethoxyethyl)-3-ethyl-N-(5-methylpyridin-2-yl)piperazine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)

![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)

![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)
![1-(5-Methylpyridin-2-yl)-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)urea](/img/structure/B7631196.png)
